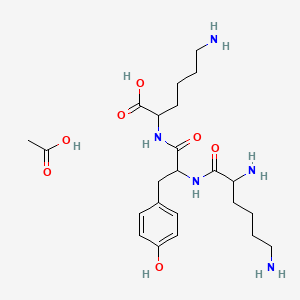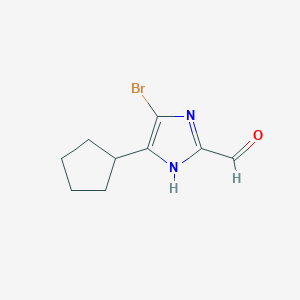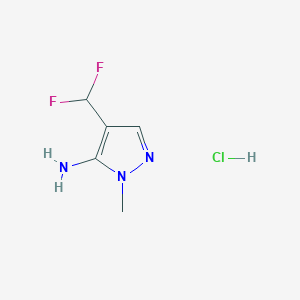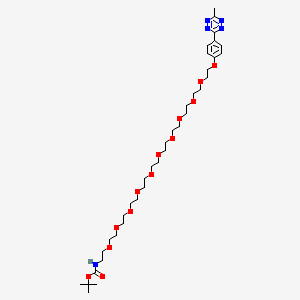
Methyltetrazine-PEG11-NH-Boc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyltetrazine-PEG11-NH-Boc is a monodisperse polyethylene glycol (PEG) reagent that contains a methyltetrazine moiety and a tert-butoxycarbonyl (Boc) protecting group. The hydrophilic PEG spacer arm enhances water solubility and reduces aggregation of labeled proteins stored in solution. The Boc protecting group can be removed under acidic conditions.
准备方法
Synthetic Routes and Reaction Conditions
The methyltetrazine group is known for its selective reactivity with strained alkenes and alkynes via bioorthogonal inverse electron-demand Diels-Alder reactions . The Boc protecting group is introduced to protect the amine functionality during the synthesis and can be removed under acidic conditions to reveal the free amine group.
Industrial Production Methods
The industrial production of Methyltetrazine-PEG11-NH-Boc involves large-scale synthesis using automated reactors and purification systems. The process includes the precise control of reaction conditions such as temperature, pH, and solvent composition to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Methyltetrazine-PEG11-NH-Boc undergoes several types of chemical reactions, including:
Bioorthogonal Reactions: The methyltetrazine moiety reacts selectively with strained alkenes and alkynes via inverse electron-demand Diels-Alder reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Bioorthogonal Reactions: Common reagents include strained alkenes and alkynes.
Deprotection Reactions: Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Major Products Formed
Bioorthogonal Reactions: The major products are the conjugates formed between the methyltetrazine moiety and the strained alkene or alkyne.
Deprotection Reactions: The major product is the free amine derivative of Methyltetrazine-PEG11.
科学研究应用
Methyltetrazine-PEG11-NH-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a bifunctional linker in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids, due to its bioorthogonal reactivity.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
作用机制
Methyltetrazine-PEG11-NH-Boc exerts its effects through bioorthogonal inverse electron-demand Diels-Alder reactions. The methyltetrazine moiety selectively reacts with strained alkenes and alkynes, forming stable covalent bonds. This reactivity is utilized in various applications, such as bioconjugation and targeted drug delivery . The Boc protecting group can be removed under acidic conditions to reveal the free amine group, which can further react with other functional groups.
相似化合物的比较
Methyltetrazine-PEG11-NH-Boc is unique due to its combination of a methyltetrazine moiety and a Boc-protected amine group, separated by a hydrophilic PEG11 spacer. This structure provides enhanced water solubility and reduced aggregation of labeled proteins. Similar compounds include:
Methyltetrazine-PEG4-NH-Boc: Contains a shorter PEG spacer, resulting in different solubility and reactivity properties.
Methyltetrazine-PEG11-NH2: Lacks the Boc protecting group, making it more reactive but less stable during storage.
Methyltetrazine-PEG11-COOH: Contains a carboxyl group instead of an amine group, providing different reactivity and application potential.
属性
分子式 |
C36H61N5O13 |
|---|---|
分子量 |
771.9 g/mol |
IUPAC 名称 |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H61N5O13/c1-31-38-40-34(41-39-31)32-5-7-33(8-6-32)53-30-29-52-28-27-51-26-25-50-24-23-49-22-21-48-20-19-47-18-17-46-16-15-45-14-13-44-12-11-43-10-9-37-35(42)54-36(2,3)4/h5-8H,9-30H2,1-4H3,(H,37,42) |
InChI 键 |
LRPFLYOVBDDVBA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


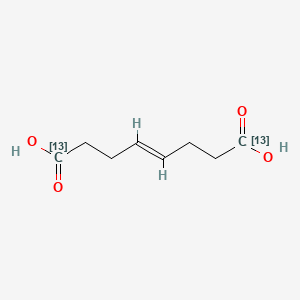
![(3aR,5R,6S,6aR)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13712361.png)
![O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine HCl](/img/structure/B13712364.png)
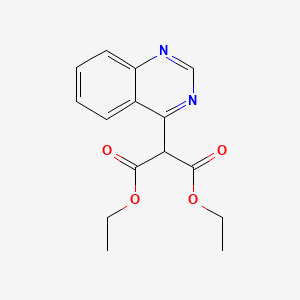
![1-[(Chloromethoxy)methyl]-3,5-difluorobenzene](/img/structure/B13712388.png)
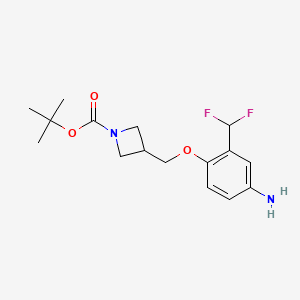

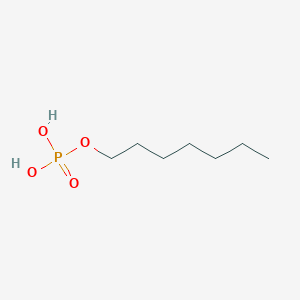
![4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinepropanol](/img/structure/B13712413.png)
